molecular formula C18H29N3O4S B4629190 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide

Cat. No.: B4629190
M. Wt: 383.5 g/mol
InChI Key: WUXCCFLVZXPPOD-UHFFFAOYSA-N
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Description

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide is a useful research compound. Its molecular formula is C18H29N3O4S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.18787759 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound shows potential in chemical synthesis, especially in reactions involving sulfonyl groups. For instance, Cremlyn and Nunes (1987) explored reactions of N-phenylmaltimide with chlorosulfonic acid, yielding various sulfonamides and amides under different conditions, indicating the versatility of similar compounds in synthetic chemistry Cremlyn & Nunes, 1987.

Polymerization Processes

  • The compound could be relevant in the polymerization of acrylamides. Kobayashi et al. (1999) described the stereospecific anionic polymerization of N,N-dialkylacrylamides, highlighting the potential of similar compounds in the formation of polymers with specific structural configurations Kobayashi, Okuyama, Ishizone & Nakahama, 1999.

Ionic Liquid Synthesis

Medical Research and Drug Development

  • Wu et al. (2003) synthesized a bioactive compound involving a morpholinylphenyl structure, showing its potential as an orally bioavailable KCNQ2 potassium channel opener with significant activity in a migraine model Wu et al., 2003.

Thermodynamic Studies

  • Marcinkowski, Kloskowski, and Warmińska (2018) investigated the thermodynamic properties of solutions of ionic liquids based on N-methyl-N-alkylmorpholinium cations, indicating the relevance of such compounds in understanding solvation processes and thermodynamic behaviors Marcinkowski, Kloskowski & Warmińska, 2018.

Prodrug Research

  • Larsen, Bundgaard, and Lee (1988) explored the potential of various N-acyl derivatives of a model sulfonamide for use as prodrugs, indicating the significance of similar compounds in the development of prodrug forms for specific therapeutic applications Larsen, Bundgaard & Lee, 1988.

Properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-14-5-6-15(2)17(13-14)21(26(4,23)24)16(3)18(22)19-7-8-20-9-11-25-12-10-20/h5-6,13,16H,7-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXCCFLVZXPPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(C(C)C(=O)NCCN2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide
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N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide
Reactant of Route 3
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N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide
Reactant of Route 4
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N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide
Reactant of Route 6
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide

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